
2-(Propylsulfanyl)cyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylsulfanyl)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes Cyclopentadienes are known for their unique structure, which consists of a five-membered ring with two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)cyclopenta-1,3-diene can be achieved through various methods. One common approach involves the alkylation of cyclopentadiene with a propylsulfanyl group. This can be done using reagents such as sodium hydride (NaH) and propylsulfanyl chloride under anhydrous conditions . Another method involves the use of transition metal catalysts to facilitate the addition of the propylsulfanyl group to the cyclopentadiene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
化学反応の分析
Types of Reactions
2-(Propylsulfanyl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the propylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted cyclopentadienes .
科学的研究の応用
2-(Propylsulfanyl)cyclopenta-1,3-diene has several scientific research applications:
作用機序
The mechanism of action of 2-(Propylsulfanyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The propylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity . The cyclopentadiene ring provides a stable framework that can undergo further chemical modifications to enhance its activity .
類似化合物との比較
Similar Compounds
Cyclopentadiene: The parent compound without the propylsulfanyl group.
2-(Methylsulfanyl)cyclopenta-1,3-diene: A similar compound with a methylsulfanyl group instead of a propylsulfanyl group.
2-(Ethylsulfanyl)cyclopenta-1,3-diene: A similar compound with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
2-(Propylsulfanyl)cyclopenta-1,3-diene is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
185522-23-0 |
|---|---|
分子式 |
C8H12S |
分子量 |
140.25 g/mol |
IUPAC名 |
2-propylsulfanylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H12S/c1-2-7-9-8-5-3-4-6-8/h3,5-6H,2,4,7H2,1H3 |
InChIキー |
LNTGSJVOSLYKML-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
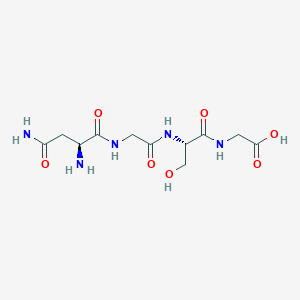
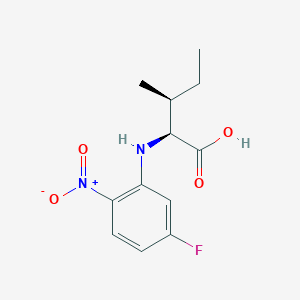
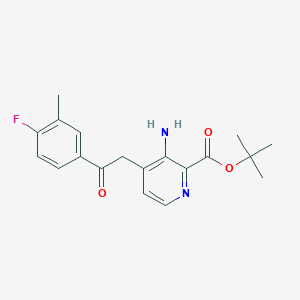
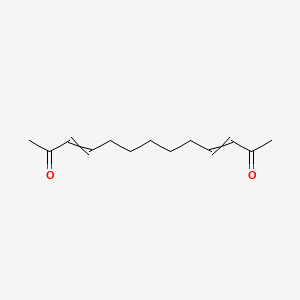
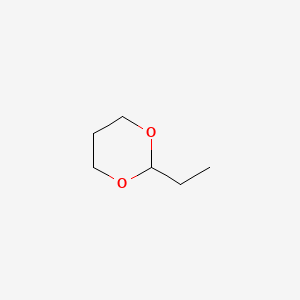
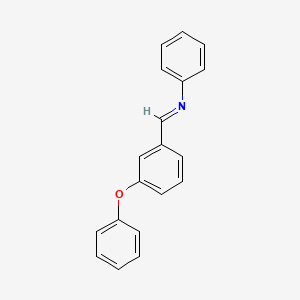

![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
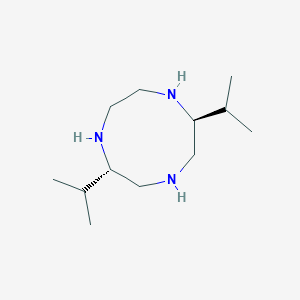

![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
